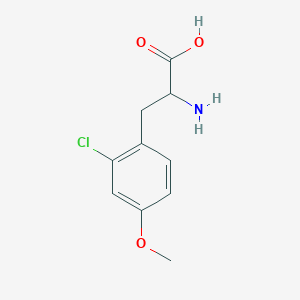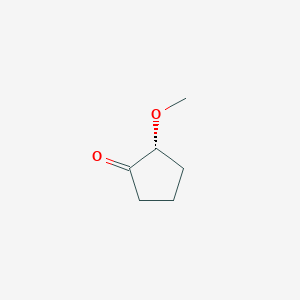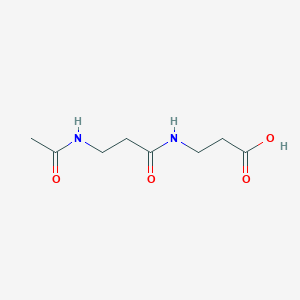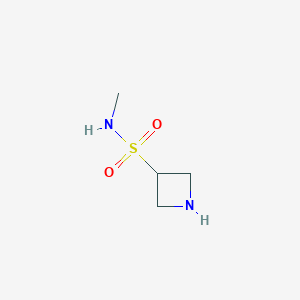
N-methylazetidine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylazetidine-3-sulfonamide is a chemical compound with the molecular formula C4H10N2O2S and a molecular weight of 150.20 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylazetidine-3-sulfonamide typically involves the reaction of azetidine with sulfonamide under controlled conditions. One common method includes the use of dimethyl carbonate as a solvent, which facilitates the reaction and ensures high yield . The reaction is usually carried out at room temperature, although specific conditions may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing processes that ensure high efficiency and cost-effectiveness. These methods may include continuous flow reactors and automated synthesis systems to maintain consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-methylazetidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic substitution, where reagents like sodium azide or halides are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-methylazetidine-3-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of antimicrobial agents.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-methylazetidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from binding. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: These compounds share a similar sulfonamide group but differ in their overall structure and properties.
Sulfonimidates: These compounds have a sulfur (VI) center and are used in similar applications, such as drug development and polymer synthesis.
Uniqueness
N-methylazetidine-3-sulfonamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C4H10N2O2S |
|---|---|
Molecular Weight |
150.20 g/mol |
IUPAC Name |
N-methylazetidine-3-sulfonamide |
InChI |
InChI=1S/C4H10N2O2S/c1-5-9(7,8)4-2-6-3-4/h4-6H,2-3H2,1H3 |
InChI Key |
XXZYVWUBYWEWGI-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl4-[(6-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate](/img/structure/B13565283.png)
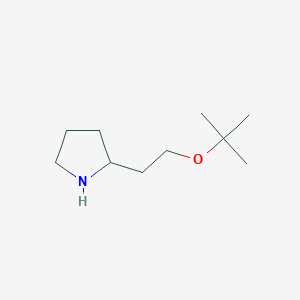

![1-[1-(4-Tert-butylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13565301.png)


![1'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B13565322.png)
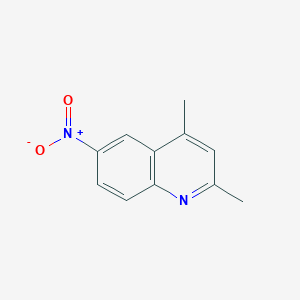
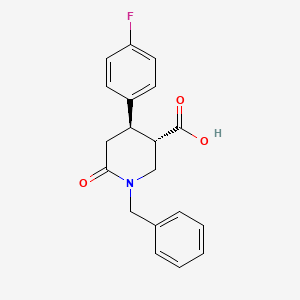

![Methyl [(4-methylbenzene-1-sulfonyl)oxy]acetate](/img/structure/B13565346.png)
